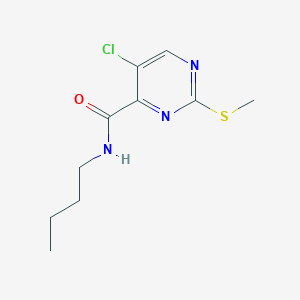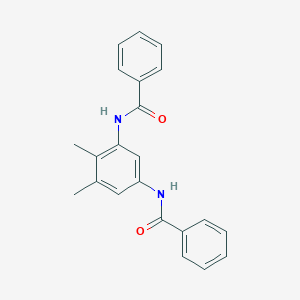![molecular formula C15H18ClNO2 B5307001 4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine](/img/structure/B5307001.png)
4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
Mechanism of Action
The mechanism of action of 4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival. In cancer cells, this pathway is often overactivated, leading to uncontrolled cell growth and proliferation. The inhibition of this pathway by the compound induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, studies have shown that the compound has potent anticancer activity and induces apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine in lab experiments is its potent anticancer activity. The compound has shown promising results in preclinical studies, making it an attractive target for further research. However, the compound's limitations include its low solubility in water, which makes it challenging to administer in vivo.
Future Directions
There are several future directions for the research on 4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine. One of the significant areas of research is the development of novel drugs based on the compound's chemical structure and mechanism of action. Researchers are exploring the use of the compound as a lead compound for the development of drugs with improved efficacy and fewer side effects.
Another area of research is the optimization of the compound's synthesis method to improve its yield and purity. Researchers are also exploring the use of the compound in combination with other anticancer agents to enhance its efficacy.
Conclusion:
This compound is a chemical compound with significant potential in various fields such as medicinal chemistry, drug discovery, and material science. The compound's unique chemical structure and mechanism of action make it an attractive target for further research. The compound's potent anticancer activity and anti-inflammatory effects make it a promising candidate for the development of novel drugs with improved efficacy and fewer side effects.
Synthesis Methods
The synthesis of 4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine involves the reaction between 2-chlorobenzaldehyde and 2,6-dimethylmorpholine in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through an aldol condensation reaction, followed by an intramolecular cyclization to form the desired product.
Scientific Research Applications
The potential applications of 4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine in scientific research are vast. One of the significant applications is in the field of medicinal chemistry, where this compound has shown promising results as an anticancer agent. Studies have shown that this compound induces apoptosis in cancer cells by inhibiting the activity of the PI3K/Akt/mTOR signaling pathway.
Another potential application of this compound is in the field of drug discovery. Researchers are exploring the use of this compound as a lead compound for the development of novel drugs with improved efficacy and fewer side effects. The compound's unique chemical structure and mechanism of action make it an attractive target for drug discovery.
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(2,6-dimethylmorpholin-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c1-11-9-17(10-12(2)19-11)15(18)8-7-13-5-3-4-6-14(13)16/h3-8,11-12H,9-10H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYVMHPZNSHYRX-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202065 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306927.png)
![2-{2-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}-N-phenylacetamide](/img/structure/B5306937.png)
![2-methyl-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B5306940.png)
![N,3,4,7-tetramethyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]-1H-indole-2-carboxamide](/img/structure/B5306954.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5306956.png)
![1-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}azepane](/img/structure/B5306964.png)
![N-[1,1-dimethyl-2-(methylamino)-2-oxoethyl]-N-methyl-2-morpholin-4-ylbenzamide](/img/structure/B5306972.png)
![6-amino-4-[4-ethoxy-3-(hydroxymethyl)phenyl]-6'-methoxy-2,3'-bipyridine-5-carbonitrile](/img/structure/B5306974.png)
![benzyl 4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5306977.png)
![7-acetyl-3-(ethylthio)-6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306986.png)


![N-ethyl-4-({[(2-methoxyphenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5307014.png)